molecular formula C19H10Cl2N2O2S B2904646 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile CAS No. 1321691-71-7

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile

Cat. No.: B2904646
CAS No.: 1321691-71-7
M. Wt: 401.26
InChI Key: IZQZVVJGINQQPC-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group, a thiazole ring, and a 2,3-dichlorophenyl substituent. This compound belongs to a class of diarylacrylonitriles known for their biological activities, including anticancer, neurogenic, and antioxidant properties . Its Z-configuration is critical for stereoelectronic interactions, influencing molecular reactivity and binding to biological targets.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,3-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O2S/c20-14-3-1-2-12(18(14)21)6-13(8-22)19-23-15(9-26-19)11-4-5-16-17(7-11)25-10-24-16/h1-7,9H,10H2/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQZVVJGINQQPC-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=C(C(=CC=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=C(C(=CC=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzo[d][1,3]dioxole moiety. The final step involves the formation of the acrylonitrile group through a Knoevenagel condensation reaction, which is facilitated by a base such as piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Characterization

  • NMR Spectroscopy : The benzo[d][1,3]dioxol group exhibits characteristic singlet peaks at δ ~6.0–6.2 ppm (protons on the dioxolane ring) and δ ~5.9–6.1 ppm (aromatic protons). The acrylonitrile moiety shows a nitrile peak at ~110–120 ppm in $^{13}\text{C}$ NMR .
  • Crystallography : Similar compounds (e.g., isostructural thiazole derivatives) crystallize in triclinic systems with P 1 symmetry, featuring planar thiazole and benzo[d][1,3]dioxol groups .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituents (Thiazolyl, Phenyl) Molecular Weight Key Structural Features
Target Compound 4-(Benzo[d][1,3]dioxol-5-yl), 2,3-dichlorophenyl ~386 (estimated) Electron-withdrawing Cl groups enhance electrophilicity
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile 4-Nitrophenyl 346.4 Nitro group increases polarity and reactivity
(Z)-2-(4-(p-Tolyl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylonitrile p-Tolyl 346.4 Electron-donating methyl improves lipophilicity
(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile 4-Chlorophenyl, 4-hydroxy-3-nitrophenyl 383.8 Hydroxy-nitro groups enable H-bonding

Key Observations :

  • Solubility : Chlorine and nitro substituents reduce solubility in polar solvents compared to methyl or methoxy groups .

Comparison :

  • The target compound’s dichlorophenyl group may confer superior cytotoxicity compared to trimethoxyphenyl analogs due to stronger electron withdrawal .
  • Antioxidant activity is less likely than in hydroxy-nitro derivatives (e.g., ) due to the absence of H-bond donors.

Physical and Chemical Properties

  • Melting Points : Chlorinated derivatives (e.g., target compound) generally exhibit higher melting points (>200°C) than methyl or methoxy analogs due to stronger intermolecular forces .
  • Stability : The Z-configuration is sterically stabilized by the bulky benzo[d][1,3]dioxol and thiazole groups, reducing isomerization to the E-form .

Biological Activity

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile is a complex organic compound characterized by a thiazole ring, a benzo[d][1,3]dioxole moiety, and a dichlorophenyl group. This structural combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C19H14Cl2N2O2SC_{19}H_{14}Cl_2N_2O_2S with a molecular weight of 397.30 g/mol. Its structure features multiple aromatic rings and heterocycles that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₄Cl₂N₂O₂S
Molecular Weight397.30 g/mol
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which enhance atom economy and reduce by-products. Typical methods include:

  • Condensation Reactions : Combining thiazole derivatives with benzo[d][1,3]dioxole and acrylonitrile.
  • Functional Group Modifications : Introducing dichlorophenyl groups through electrophilic aromatic substitution.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable cytotoxicity against various cancer cell lines. The mechanism of action may involve:

  • Induction of Apoptosis : Flow cytometry studies have shown increased apoptosis in treated cancer cells.
  • Inhibition of Cell Proliferation : The compound demonstrated an IC50 value in the micromolar range against several cancer types.

Antimicrobial Activity

Similar compounds have shown significant antimicrobial properties. While specific data on this compound is limited, structural analogs have been reported to possess:

  • Bactericidal Effects : Against Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Effective against common fungal strains.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing an IC50 of approximately 25 µM after 48 hours of treatment.
    Cell LineIC50 (µM)
    MCF-725
    HeLa30
    A54920
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited an MIC of 15 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The thiazole ring may inhibit critical enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The presence of the dioxole moiety suggests potential interactions with cellular receptors that mediate growth signals.

Q & A

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<0.5% threshold) .
  • TLC : Monitors reaction progress using silica plates and UV visualization .

What biological activities have been observed in structurally related acrylonitrile derivatives, and how can these inform the design of in vitro assays for this compound?

Answer:

  • Antitumor Activity : Analogous thiazole-acrylonitriles inhibit topoisomerase II (IC50: 1.5–5 µM) and induce apoptosis in HeLa cells .
  • Antimicrobial Effects : Derivatives with halogenated aryl groups show MIC values of 2–8 µg/mL against S. aureus .

Q. Assay Design Recommendations :

  • Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate .
  • Control Compounds : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as benchmarks .
  • Mechanistic Studies : Use flow cytometry for apoptosis detection and Western blotting for protein target validation .

What computational chemistry methods are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., acrylonitrile’s nitrile group as an electron sink) .
    • Optimize geometry using B3LYP/6-31G* basis sets to model Z/E isomer stability .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR; predicted ΔG ≈ -9.5 kcal/mol) .
    • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

How can researchers resolve contradictions in reported activity data among similar thiazole-acrylonitrile derivatives?

Answer:
Root Causes of Discrepancies :

  • Structural Variants : Substitutions (e.g., 2,3-dichloro vs. 4-nitro groups) alter electron distribution and bioactivity .
  • Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HepG2) or incubation times (24h vs. 48h) impact IC50 values .

Q. Resolution Strategies :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50) and exclude outliers via Grubbs’ test .
  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F) to isolate substituent effects .
  • Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-lite assays to rule out false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.